Oxidative Sn–Sn Bond Cleavage Kinetics: Hexabutyldistannane vs Hexamethyldistannane with 1,4-Benzoquinones
The oxidative cleavage of the Sn–Sn bond in hexaalkyldistannanes by 1,4-benzoquinones proceeds with distinct intermediate radical species depending on the alkyl substituent. In a comparative ESR study, hexabutyldistannane (Bu₃SnSnBu₃) and hexamethyldistannane (Me₃SnSnMe₃) were treated with chloranil and other substituted 1,4-benzoquinones [1]. The reaction of hexabutyldistannane produced 4-(tributylstannoxy)phenoxyl radicals as detectable reactive intermediates, whereas the methyl analog generated the corresponding 4-(trimethylstannoxy)phenoxyl species [1]. This difference in radical intermediate stability and detectability directly reflects the influence of the butyl ligand on the Sn–O bond strength and the lifetime of the resulting stannoxy radical.
| Evidence Dimension | Identity of ESR-detectable radical intermediate following oxidative Sn–Sn cleavage |
|---|---|
| Target Compound Data | 4-(Tributylstannoxy)phenoxyl radical detected as a reactive intermediate |
| Comparator Or Baseline | Hexamethyldistannane (Me₃SnSnMe₃): 4-(Trimethylstannoxy)phenoxyl radical detected |
| Quantified Difference | Qualitative difference in radical intermediate structure and stability; tributyl derivative provides distinct ESR signature |
| Conditions | ESR spectroscopy; reaction with chlorine-substituted 1,4-benzoquinones in solution |
Why This Matters
Selection of hexabutyldistannane over hexamethyldistannane alters the identity and stability of radical intermediates in oxidative cleavage pathways, which has direct consequences for downstream trapping experiments and mechanistic investigations.
- [1] Kozima, S.; Fujita, H.; Hitomi, T.; Kobayashi, K.; Kobayashi, K.; Kawanisi, M. Oxidative Cleavage of Tin–Tin Bonds in Hexaalkyldistannane with Several 1,4-Benzoquinones, Detection of the Semiquinone Radicals and 4-(Trialkylstannoxy)phenoxyl Radicals by ESR spectroscopy. Bull. Chem. Soc. Jpn. 1980, 53, 2953–2957. View Source
